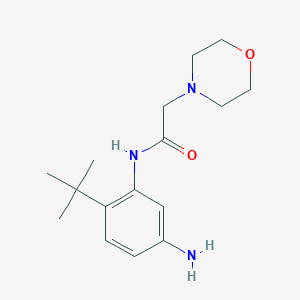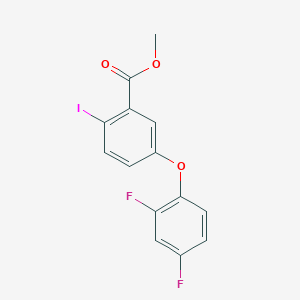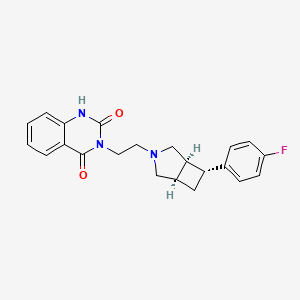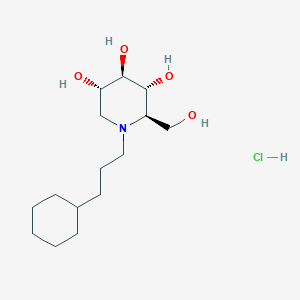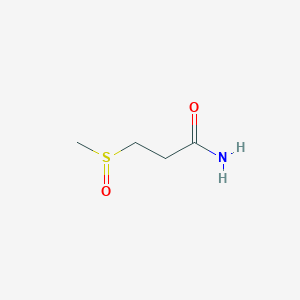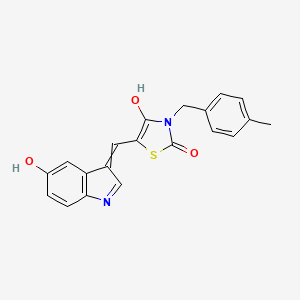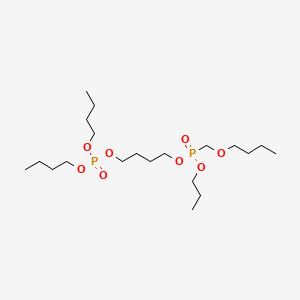
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate is a chemical compound with the molecular formula C20H44O8P2 and a molecular weight of 474.51. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate involves multiple steps. It is a byproduct in the synthesis of Dibutyl 4-Hydroxybutyl Phosphate, which is derived from 4-Tetrahydropyranyloxy-butan-1-ol . The industrial production methods typically involve the use of phosphoric acid tributyl ester as a solvent in the solvent-detergent method for the production of immunoglobulin .
Chemical Reactions Analysis
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dichloromethane and ethyl acetate . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate has several scientific research applications. It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2 . Additionally, it is used in the solvent-detergent method for the production of immunoglobulin for the inactivation of viruses with lipid envelopes . This compound is also utilized in the synthesis of other chemical compounds and as a building block in various chemical reactions .
Mechanism of Action
The mechanism of action of Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate involves its role as a ligand in chemical reactions . It interacts with molecular targets and pathways involved in the extraction of lanthanide ions and the inactivation of viruses . The specific molecular targets and pathways depend on the particular application and conditions used .
Comparison with Similar Compounds
Dibutyl 4-(((Butoxymethyl)(propoxy)phosphoryl)oxy)butyl Phosphate is similar to other phosphate esters, such as phosphoric acid tributyl ester . it is unique in its specific structure and the particular applications it is used for . Similar compounds include Dibutyl 4-Hydroxybutyl Phosphate and 4-Tetrahydropyranyloxy-butan-1-ol .
Properties
Molecular Formula |
C20H44O8P2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[butoxymethyl(propoxy)phosphoryl]oxybutyl dibutyl phosphate |
InChI |
InChI=1S/C20H44O8P2/c1-5-9-15-23-20-29(21,24-14-8-4)25-18-12-13-19-28-30(22,26-16-10-6-2)27-17-11-7-3/h5-20H2,1-4H3 |
InChI Key |
SWZLLSVITSTSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCP(=O)(OCCC)OCCCCOP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
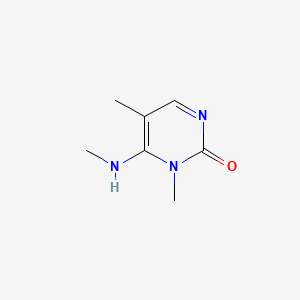
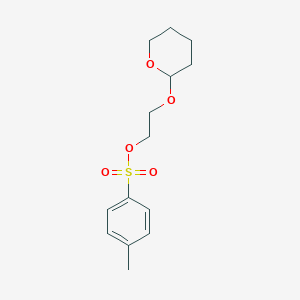
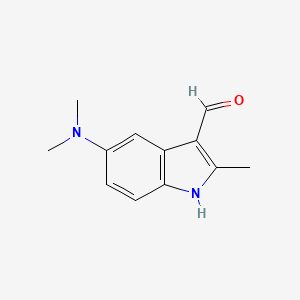
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
